4-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline ring system and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the methanesulfonyl group: This step involves the reaction of the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-methylbenzene-1-sulfonamide group: This final step can be carried out by reacting the intermediate with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its structure suggests potential use as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-METHYLBENZENE-1-SULFONAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)PROPANE-1-SULFONAMIDE
- N-[1-(METHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]-5-METHYLTHIOPHENE-2-SULFONAMIDE
- N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-2,4-DIMETHOXYBENZAMIDE
Uniqueness
N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N2O4S2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-5-9-16(10-6-13)25(22,23)18-15-8-7-14-4-3-11-19(17(14)12-15)24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3 |
InChI Key |
SSWSTGDFAKJKHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Origin of Product |
United States |
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